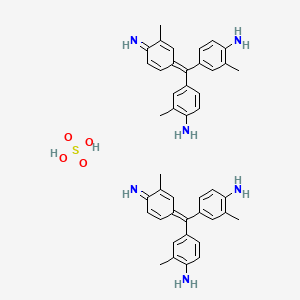
Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular configuration, which includes multiple aromatic rings and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their condensation and cyclization under controlled conditions. Common reagents used in the synthesis include aromatic amines, aldehydes, and sulphuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure control. The use of catalysts and solvents can enhance the yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and functional groups enable it to bind to specific sites, modulating biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-((4-amino-phenyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-phenyl) sulphate
- Bis(4-((4-amino-p-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-p-toluidine) sulphate
Uniqueness
Compared to similar compounds, Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate may exhibit unique properties due to its specific molecular configuration. These properties can include enhanced reactivity, stability, and biological activity.
Actividad Biológica
Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate , commonly referred to as a derivative of Basic Violet 2, is a complex organic compound with notable biological activities. This article explores its biological activity, including its potential applications, toxicity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of This compound is C44H48N6O4S. It features a complex structure that includes multiple aromatic rings and functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 760.97 g/mol |
| Melting Point | > 300 °C |
| Solubility | Soluble in water |
| Color | Dark green powder |
Antimicrobial Activity
Research indicates that compounds similar to Bis(4-amino-m-tolyl) derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in pharmaceuticals and cosmetics .
Cytotoxicity and Carcinogenic Potential
The compound's structural similarity to known carcinogens raises concerns about its cytotoxicity. In vitro studies have demonstrated that related compounds can induce cytotoxic effects in cell lines such as BALB/c-3T3 cells, indicating a potential for carcinogenic activity . Moreover, exposure to ortho-toluidine derivatives has been linked to bladder cancer in occupational settings, emphasizing the need for caution in handling these compounds .
Case Studies
- Occupational Exposure : A study involving workers exposed to ortho-toluidine showed elevated rates of bladder cancer, highlighting the risks associated with long-term exposure to similar chemical structures .
- Animal Studies : In studies on rats and mice, high doses of related compounds resulted in significant weight loss and other toxic effects, suggesting a dose-dependent relationship with toxicity .
The biological activity of Bis(4-amino-m-tolyl) derivatives is thought to be mediated through several mechanisms:
Propiedades
Número CAS |
85188-02-9 |
|---|---|
Fórmula molecular |
C44H48N6O4S |
Peso molecular |
757.0 g/mol |
Nombre IUPAC |
4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid |
InChI |
InChI=1S/2C22H23N3.H2O4S/c2*1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18;1-5(2,3)4/h2*4-12,23H,24-25H2,1-3H3;(H2,1,2,3,4) |
Clave InChI |
RYIDLCVNCSFERI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N.CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















